Hypoxanthine, 2-fluoro-
Description
Contextualization within the Landscape of Modified Nucleobases and Nucleosides
The strategic value of 2-fluorohypoxanthine lies in the reactivity of the fluorine atom at the C2 position. This fluorine atom is a good leaving group, making the 2-position susceptible to nucleophilic substitution. This reactivity allows for the post-synthetic modification of oligonucleotides containing 2-fluorohypoxanthine, enabling the site-specific introduction of a wide array of functional groups. nih.govresearchgate.net This positions 2-fluorohypoxanthine as a versatile intermediate, similar to other activated precursors used in nucleic acid chemistry, such as O⁶-alkylated purines. nih.gov
Significance as a Versatile Building Block in Oligonucleotide Synthesis
The primary application of 2-fluorohypoxanthine is as a phosphoramidite (B1245037) building block for solid-phase oligonucleotide synthesis. researchgate.netresearchgate.net Once incorporated into a DNA or RNA strand, the 2-fluorohypoxanthine residue serves as a latent site for chemical derivatization. This post-synthetic modification strategy is particularly advantageous for incorporating moieties that are not stable under the standard conditions of oligonucleotide synthesis and deprotection. nih.gov
Researchers have successfully used 2-fluoro-2'-deoxyinosine phosphoramidites to synthesize oligonucleotides that are subsequently modified to contain various 2-substituted guanine (B1146940) derivatives. researchgate.net This approach involves an initial synthesis of an oligonucleotide containing 2-fluorohypoxanthine, which can be isolated and characterized. researchgate.net Subsequent treatment with specific amines or other nucleophiles displaces the fluorine atom, yielding the desired modified oligonucleotide. researchgate.net This method has been employed to introduce molecules that can stabilize double helices, such as spermine (B22157) and spermidine (B129725). researchgate.net
A notable example of this strategy is the synthesis of oligonucleotides containing the malondialdehyde (MDA) adduct of deoxyguanosine (M₁dG), a mutagenic lesion formed from lipid peroxidation. nih.gov In this process, an oligonucleotide containing O⁶-(2-trimethylsilylethyl)-2-fluorohypoxanthine is synthesized and then reacted with an MDA synthon to generate the M₁dG adduct. nih.gov This highlights the utility of 2-fluorohypoxanthine in preparing site-specifically modified oligonucleotides for studies of DNA damage and repair.
Table 1: Examples of Oligonucleotides Synthesized Using 2-Fluorohypoxanthine Precursors
| Precursor in Oligonucleotide | Reagent for Post-Synthetic Modification | Final Modified Nucleobase in Oligonucleotide | Reference |
| O⁶-(2-trimethylsilylethyl)-2-fluorohypoxanthine | 4-Amino-3-phenylselanyl-1,2-butanediol followed by periodate (B1199274) oxidation | Malondialdehyde-deoxyguanosine (M₁dG) | nih.gov |
| 2-Fluoro-2'-deoxyinosine | Spermidine | N²-Spermidine-deoxyguanosine | researchgate.net |
| 2-Fluoro-2'-deoxyinosine | Spermine | N²-Spermine-deoxyguanosine | researchgate.net |
| 2-Fluoro-2'-deoxyinosine | Propylimidazole | N²-Propylimidazole-deoxyguanosine | researchgate.net |
This table is interactive and can be sorted by clicking on the column headers.
Role as a Mechanistic Probe in Investigating Nucleic Acid Function and Interactions
The ability to introduce specific modifications into oligonucleotides via 2-fluorohypoxanthine chemistry provides a powerful tool for probing the mechanisms of nucleic acid function and their interactions with other molecules. By placing a specific adduct or functional group at a defined position within a DNA or RNA sequence, researchers can investigate the structural and functional consequences of that modification.
For instance, the site-specific incorporation of the M₁dG adduct allowed for thermal melting (Tₘ) studies, which revealed that this particular lesion significantly destabilizes the DNA duplex. nih.gov This type of information is crucial for understanding how DNA damage affects genomic stability and the fidelity of DNA replication and transcription.
Furthermore, the introduction of duplex-stabilizing moieties at the 2-position of guanine, facilitated by 2-fluorohypoxanthine chemistry, has been shown to significantly increase the melting temperature of DNA duplexes. researchgate.net This demonstrates how targeted modifications can modulate the biophysical properties of nucleic acids, offering insights into the forces that govern their stability. The data from such studies can be used to develop therapeutic oligonucleotides with enhanced binding affinities.
Table 2: Impact of 2-Substituted Guanine Derivatives on Duplex Melting Temperature (Tₘ)
| Modification at Guanine N² Position | Melting Temperature (Tₘ) of Duplex (°C) | Change in Tₘ compared to unmodified (°C) | Reference |
| Unmodified | 50.5 | N/A | researchgate.net |
| Propylimidazole | 57.5 | +7.0 | researchgate.net |
| Spermidine | 61.5 | +11.0 | researchgate.net |
| Spermine | 64.5 | +14.0 | researchgate.net |
This table is interactive and can be sorted by clicking on the column headers.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-1,7-dihydropurin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN4O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHFUVWHVNGBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501293384 | |
| Record name | 2-Fluoro-1,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501293384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1480-90-6 | |
| Record name | 2-Fluoro-1,7-dihydro-6H-purin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1480-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-1,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501293384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Fluorohypoxanthine and Its Conjugates
Strategies for the Chemical Synthesis of 2-Fluorohypoxanthine
The primary methods for synthesizing the 2-fluorohypoxanthine base involve either direct fluorination of a pre-existing purine (B94841) ring or building the ring from scratch with a fluorinated component.
Direct Fluorination : The most common laboratory-scale synthesis involves the direct fluorination of hypoxanthine (B114508). This is typically achieved using an electrophilic fluorinating agent like Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). vulcanchem.com The reaction is generally performed under anhydrous conditions in a solvent such as dimethylformamide (DMF), yielding 2-fluorohypoxanthine after purification. vulcanchem.com
De Novo Synthesis : An alternative, though often less cost-effective for smaller scales, is the de novo synthesis approach. vulcanchem.comgenewiz.com This method constructs the purine ring system from simpler, acyclic starting materials, incorporating a fluorinated building block at the appropriate step. vulcanchem.comillinois.edufrontiersin.org This strategy allows for the creation of a wide variety of substituted purines.
Table 1: Comparison of Synthetic Strategies for 2-Fluorohypoxanthine
| Strategy | Description | Typical Reagents | Advantages | Disadvantages |
| Direct Fluorination | Introduction of a fluorine atom onto a pre-formed hypoxanthine molecule. vulcanchem.com | Hypoxanthine, Selectfluor™, Dimethylformamide (DMF). vulcanchem.com | Simpler, more direct route. vulcanchem.com | May have limitations in substrate scope and regioselectivity for more complex purines. |
| De Novo Synthesis | Construction of the purine ring from acyclic, fluorinated precursors. vulcanchem.comgenewiz.com | Varies; involves fluorinated synthons. | Highly versatile, allows for diverse substitutions on the purine ring. illinois.edufrontiersin.org | Often involves more steps and can be less cost-effective for simple targets. vulcanchem.com |
Synthesis of Nucleoside Analogues Featuring 2-Fluorohypoxanthine Moiety
Beyond its use in oligonucleotides, 2-fluorohypoxanthine serves as a key component in the synthesis of various nucleoside analogues, which are investigated for therapeutic properties. vulcanchem.commdpi.com The synthesis generally involves coupling the 2-fluorohypoxanthine base with a modified sugar or carbocyclic ring. mdpi.comnih.gov
Key synthetic approaches include:
Convergent Synthesis : This is the most common approach, where the fluorinated base (2-fluorohypoxanthine) and a modified sugar derivative are synthesized separately and then coupled together in a glycosylation reaction to form the final nucleoside. mdpi.com This allows for great flexibility in varying both the base and the sugar components.
Chemo-enzymatic Methods : These methods use enzymes, such as nucleoside phosphorylases, to catalyze the glycosylation step, often providing high stereoselectivity. nih.gov For example, a 2-fluorinated sugar phosphate (B84403) can be enzymatically coupled to a purine base to form the desired nucleoside analogue. nih.gov
Synthesis of L-Nucleosides : The synthesis of enantiomeric L-nucleosides, such as 9-(2-deoxy-β-L-erythropentofuranosyl)-2-fluorohypoxanthine, has been described. google.comepo.org These syntheses often start from L-sugars (like L-ribose or L-arabinose) or involve the inversion of stereochemistry from a more common D-nucleoside precursor. google.com
These synthetic routes have produced a variety of 2-fluorohypoxanthine-containing nucleosides, including 2'-fluoro-arabinofuranosylhypoxanthine (FAH) and other 2'-deoxy- and 2'-fluoro-substituted analogues, which are explored for their potential antiviral and anticancer activities. vulcanchem.commdpi.com
Table 3: Selected Nucleoside Analogues of 2-Fluorohypoxanthine
| Nucleoside Analogue | Sugar Moiety | Synthetic Approach Highlight | Potential Application | Reference |
| 9-β-D-Arabinofuranosyl-2-fluorohypoxanthine (2'F-ara-H) | Arabinofuranose | Convergent synthesis; Coupling of base and sugar. | Antiviral (e.g., against Hepatitis C virus). | vulcanchem.com |
| 9-(2-deoxy-β-L-erythropentofuranosyl)-2-fluorohypoxanthine | 2-Deoxy-L-erythropentofuranose | Synthesis from L-sugars or stereochemical inversion. | Antiviral (HIV, HBV). | google.comepo.org |
| 2'-Deoxy-2'-fluoroarabinofuranosyl purine nucleosides | 2'-Deoxy-2'-fluoroarabinofuranose | Chemo-enzymatic glycosidation using a fluorinated sugar phosphate. | Antisense molecules. | nih.gov |
| 2'-Fluorohexopyranosyl nucleosides | Hexopyranose | Multi-step synthesis from D-galactose with DAST fluorination. | Antiviral (explored against HIV, HSV). |
Stereoselective Synthesis of 2′-Fluoro-2′,3′-dideoxynucleosides
The stereoselective synthesis of 2′-fluoro-2′,3′-dideoxynucleosides, which incorporate a 2-fluorohypoxanthine base, presents a synthetic challenge due to the need for precise control over the stereochemistry at the sugar moiety. These compounds are of interest for their potential as antiviral drugs, particularly against retroviruses like HIV. The general strategy involves the construction of a suitably protected and fluorinated sugar intermediate, followed by coupling with the heterocyclic base.
A plausible synthetic route to a 2'-fluoro-2',3'-dideoxyinosine (B148055) (the corresponding nucleoside of hypoxanthine) can be extrapolated from established methods for related dideoxynucleosides. One such approach begins with a protected ribonucleoside. The critical steps involve the sequential deoxygenation at the 3'-position and the stereoselective introduction of a fluorine atom at the 2'-position.
The synthesis can commence from a readily available starting material such as inosine (B1671953). The initial steps would involve the protection of the 5' and 3' hydroxyl groups and the N1 position of the hypoxanthine ring. A common strategy for dideoxygenation at the 2' and 3' positions is the Barton-McCombie deoxygenation. This involves the formation of a bis(thiono)carbonate or related derivative at the 2' and 3' positions, followed by radical-initiated reduction using a tin hydride reagent like tributyltin hydride (Bu3SnH) and an initiator such as azobisisobutyronitrile (AIBN).
For the stereoselective introduction of the 2'-fluoro group, a different strategy starting from a protected arabinofuranosyl derivative is often employed. For instance, starting with a protected 2'-deoxy-2'-fluoro-arabinofuranosyl intermediate allows for the subsequent deoxygenation of the 3'-hydroxyl group.
A representative, albeit challenging, synthetic sequence could involve the following key transformations:
Preparation of a 2'-Fluoro-2'-deoxy Sugar Intermediate: A key starting material could be a protected 2'-deoxy-2'-fluoro-arabinofuranosyl derivative. The synthesis of such intermediates has been described, often starting from arabinose or xylose. The stereoselective fluorination of a suitably protected sugar lactone or hemiacetal is a critical step, often achieved using reagents like diethylaminosulfur trifluoride (DAST).
Glycosylation: The protected 2'-fluoro-sugar is then coupled with a protected 2-fluorohypoxanthine derivative. The Vorbrüggen glycosylation is a commonly used method, employing a silylated heterocyclic base and a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate, TMSOTf) to afford the desired β-nucleoside with good stereoselectivity.
3'-Deoxygenation: The resulting 2'-fluoro-2'-deoxy-arabinofuranosyl nucleoside would then undergo deoxygenation at the 3'-position. This can be achieved through the formation of a 3'-O-phenoxythiocarbonyl derivative followed by radical reduction with tributyltin hydride.
Deprotection: The final step involves the removal of all protecting groups from the sugar and the base to yield the target 2'-fluoro-2',3'-dideoxyinosine.
The stereochemistry at the C1' and C4' positions of the furanose ring plays a crucial role in directing the stereochemical outcome of the glycosylation and subsequent modification steps.
| Step | Reaction | Key Reagents | Purpose |
| 1 | Protection of Inosine | Acetic Anhydride, Pyridine | Protect hydroxyl and amine groups |
| 2 | 2',3'-Anhydro Formation | Diphenylcarbonate, NaHCO3 | Formation of a reactive epoxide-like ring |
| 3 | Fluorinolysis | KHF2, 2-propanol | Opening of the anhydro ring to introduce fluorine at C2' |
| 4 | 3'-Deoxygenation | Phenoxythiocarbonyl chloride, DMAP; then Bu3SnH, AIBN | Removal of the 3'-hydroxyl group |
| 5 | Deprotection | Methanolic Ammonia (B1221849) | Removal of protecting groups |
Synthesis of 9-β-D-Arabinofuranosyl-2-fluorohypoxanthine
9-β-D-Arabinofuranosyl-2-fluorohypoxanthine is a key metabolite of the anticancer drug Fludarabine (9-β-D-arabinofuranosyl-2-fluoroadenine). Its synthesis is of interest for studying the metabolic pathways and biological activity of Fludarabine and its derivatives. The synthesis can be approached either by direct glycosylation of 2-fluorohypoxanthine or by chemical modification of a pre-formed nucleoside like Fludarabine.
A common route involves the synthesis of the corresponding 2-fluoroadenine (B1664080) nucleoside, followed by conversion of the adenine (B156593) base to a hypoxanthine base. The synthesis of 9-(2,3,5-tri-O-benzyl-β-D-arabinofuranosyl)-2-fluoroadenine has been reported, which can serve as a key intermediate.
The conversion of the 2-fluoroadenine moiety to 2-fluorohypoxanthine can be achieved through enzymatic or chemical deamination. While 9-β-D-arabinofuranosyl-2-fluoroadenine is known to be resistant to adenosine (B11128) deaminase, specific conditions or other enzymes might facilitate this conversion. Chemically, this transformation can be performed by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid), which converts the primary amino group of adenine into a hydroxyl group, thus forming hypoxanthine.
A typical synthetic sequence is outlined below:
Synthesis of a Protected 2-Fluoroadenine Arabinoside: This can be achieved by the condensation of a protected D-arabinofuranosyl donor with 2,6-dichloropurine, followed by displacement of the 6-chloro group with ammonia and the 2-chloro group with fluoride. A more direct route involves the glycosylation of 2-fluoroadenine with a protected arabinofuranosyl halide.
Deamination of the Adenine Moiety: The protected 9-β-D-arabinofuranosyl-2-fluoroadenine is treated with an agent to convert the 6-amino group to a 6-oxo group. This can be accomplished using reagents like sodium nitrite in acetic acid.
Deprotection: The final step is the removal of the protecting groups from the sugar moiety to yield 9-β-D-arabinofuranosyl-2-fluorohypoxanthine. For instance, benzyl (B1604629) groups are commonly removed by catalytic hydrogenation.
| Intermediate | Reagents | Product | Yield |
| 2,6-Dichloropurine | 1. Acetic Anhydride, Acetic Acid, H2SO4; 2. 1,2,3,5-tetra-O-acetyl-β-D-arabinofuranose, TiCl4; 3. NH3/MeOH; 4. TBAF | 9-β-D-Arabinofuranosyl-2-fluoroadenine | Not specified |
| 9-β-D-Arabinofuranosyl-2-fluoroadenine | Adenosine deaminase (in biological systems) or NaNO2/HOAc (chemical) | 9-β-D-Arabinofuranosyl-2-fluorohypoxanthine | Not specified |
It is important to note that the conditions for the deamination must be carefully controlled to avoid side reactions, such as cleavage of the glycosidic bond, particularly under acidic conditions.
Applications in Nucleic Acid Structural, Conformational, and Mechanistic Studies
Site-Directed Spin Labeling (SDSL) Using 2-Fluorohypoxanthine for Electron Paramagnetic Resonance (EPR) Spectroscopy
Site-directed spin labeling (SDSL) is a powerful technique that provides information about the structure and dynamics of biomolecules. wikipedia.orgrsc.org By introducing a paramagnetic spin label at a specific site, researchers can use EPR spectroscopy to measure distances, probe local environments, and monitor conformational changes. wikipedia.orgrsc.orgnih.gov
A key application of 2-fluorohypoxanthine is in the site-specific incorporation of nitroxide spin labels, such as TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl), into DNA and RNA. nih.govoup.com This is achieved through a post-synthetic modification strategy. First, a 2-fluoro-inosine phosphoramidite (B1245037) monomer is incorporated into an oligonucleotide sequence during solid-phase synthesis. nih.govoup.com Subsequently, the fluorine atom at the 2-position of the hypoxanthine (B114508) base is substituted by an amino-functionalized nitroxide, like 4-amino-TEMPO. nih.govoup.com This reaction is typically performed while the oligonucleotide is still on the solid support, involving incubation with a concentrated solution of the amino-nitroxide. oup.com This method allows for the precise placement of one or more spin labels within the nucleic acid chain. nih.gov
Table 1: Methodology for Nitroxide Spin Label Incorporation
| Step | Description | Key Reagents |
|---|---|---|
| 1. Incorporation | A 2-fluoro-inosine phosphoramidite is incorporated into the desired position of the oligonucleotide during synthesis. | 2-fluoro-Inosine phosphoramidite |
| 2. Substitution | The fluorine atom of the 2-fluorohypoxanthine residue is substituted by an amino-functionalized nitroxide. | 4-amino-TEMPO |
| 3. Deprotection & Purification | The oligonucleotide is cleaved from the solid support and purified. | Standard deprotection reagents |
The ability to introduce spin labels at specific locations is invaluable for studying complex nucleic acid structures like G-quadruplexes. These four-stranded structures, formed in guanine-rich sequences, are implicated in various biological processes. mdpi.commdpi.com By placing spin labels in or near the G-quadruplex-forming sequence, EPR techniques can monitor the folding and unfolding dynamics of these structures. mdpi.comceric-eric.eu The changes in the EPR signal can provide information on the conformational states and the kinetics of their transitions, offering insights into the factors that influence their stability and formation. ceric-eric.eunih.gov
EPR spectroscopy, in conjunction with SDSL using 2-fluorohypoxanthine, is a powerful tool to investigate conformational changes in duplex DNA. nih.govnih.gov For instance, the transition between the B-form and A-form of DNA can be monitored by measuring the distance between two spin labels placed at specific positions within the duplex. nih.gov These distance measurements, often performed using pulsed EPR techniques like Double Electron-Electron Resonance (DEER), provide a distribution of distances, reflecting the conformational flexibility of the DNA. nih.govnovilet.eu
DNA lesions, such as abasic sites, oxidized bases (e.g., 8-oxoguanine), nicks, and gaps, can significantly alter the local and global structure of DNA. nih.govnih.gov Pulsed EPR techniques, particularly DEER, applied to doubly spin-labeled DNA duplexes generated via 2-fluorohypoxanthine, can precisely measure the nanometer-scale distances between the spin labels. nih.govnovilet.eunih.gov By comparing the inter-spin distances in undamaged DNA with those in damaged DNA, researchers can quantify the structural distortions induced by the lesion. nih.govnih.gov This approach has been used to characterize the conformational changes caused by various types of DNA damage. nih.govnih.gov
Table 2: Investigated DNA Lesions and their Structural Impact
| DNA Lesion | Description | Observed Structural Effect |
|---|---|---|
| 8-oxoguanine | An oxidized form of guanine (B1146940). | Induces a slight change in the DNA duplex conformation. nih.gov |
| Abasic site | A position in the DNA backbone where a base is missing. | Causes a significant local distortion in the DNA structure. nih.gov |
| Nick | A break in the phosphodiester backbone of one strand. | Leads to increased flexibility and a change in the overall duplex conformation. nih.gov |
| Gap | A missing nucleotide in one strand. | Results in a substantial structural perturbation of the DNA duplex. nih.gov |
| Bulge | An extra nucleotide in one strand that is not paired. | Creates a localized distortion in the helical structure. nih.gov |
Understanding the interactions between nucleic acids and proteins or small molecule ligands is crucial for deciphering many biological processes. anr.frnih.gov SDSL with 2-fluorohypoxanthine can be employed to probe these interactions. nih.govnih.gov By labeling the nucleic acid, changes in the EPR spectrum upon binding of a protein or ligand can reveal information about the binding interface, induced conformational changes in the nucleic acid, and the dynamics of the complex. nih.govnih.govnih.gov This approach offers a powerful complement to other biophysical techniques for studying these vital molecular interactions. nih.gov
Analysis of Structural Changes Induced by DNA Lesions via Pulsed EPR Spectroscopy
Generation of Site-Specific Modified DNA and RNA for Biophysical Analysis
Beyond spin labeling, the reactivity of the fluorine atom in 2-fluorohypoxanthine allows for the introduction of a variety of other modifications into DNA and RNA. neb.comnih.govmdpi.com This "convertible" nucleoside approach enables the synthesis of nucleic acids with site-specific alterations for a wide range of biophysical studies. These modifications can include fluorescent probes, cross-linking agents, or other reporter groups that facilitate investigations into nucleic acid structure, dynamics, and interactions using techniques like fluorescence spectroscopy and mass spectrometry. neb.comnih.govmdpi.com
Introduction of Non-Natural Base Analogues into Oligonucleotides
2-fluoro-hypoxanthine, typically in its 2'-deoxyinosine (B131508) phosphoramidite form, is a cornerstone for the post-synthetic modification of oligonucleotides. acs.org The fluorine atom at the C2 position of the purine (B94841) ring is an excellent leaving group, enabling nucleophilic aromatic substitution. This reactivity allows for the precise, site-specific introduction of a wide array of non-natural base analogs after the main oligonucleotide chain has been assembled. vanderbilt.eduresearchgate.net
This strategy is frequently employed to synthesize oligonucleotides containing N2-substituted guanine derivatives. researchgate.net An oligonucleotide is first synthesized containing a 2-fluoro-2'-deoxyinosine residue at the desired position. researchgate.net Subsequent treatment with a specific primary or secondary amine displaces the fluorine atom, yielding the target N2-substituted guanine analog. researchgate.net This method has been used to introduce functionalities like spermine (B22157) and spermidine (B129725) to modulate the stability of G-C base pairs. researchgate.net The choice of protecting groups on the natural bases is critical to prevent side reactions, with labile groups being preferred to minimize unwanted modification of cytosine residues. researchgate.net
Beyond N2-substituted guanines, this precursor is used to create other analogs. For instance, oligonucleotides containing 2-fluoro-2'-deoxyinosine can be reacted with azides to produce photoreactive 2-azido-2'-deoxyinosine probes. researchgate.net
| Target Non-Natural Analogue | Reagent/Condition | Purpose/Application | Reference |
|---|---|---|---|
| N2-Substituted Guanine Derivatives | Appropriate amine (e.g., spermine, spermidine) | Increase stability of G-C base pairs | researchgate.net |
| 2-Azido-2'-deoxyinosine | Azide salts | Creation of photoreactive oligonucleotides for cross-linking studies | researchgate.net |
| Structurally Defined Deoxyguanosine Adducts | Amino alcohols followed by periodate (B1199274) cleavage | Studies on mutagenesis, DNA repair, and structure of damaged DNA | vanderbilt.edu |
Creation of Oligonucleotides Containing Bulky Adducts for Structural Research
The post-synthetic modification approach using 2-fluoro-hypoxanthine derivatives is particularly valuable for creating oligonucleotides with site-specifically placed bulky adducts. vanderbilt.edunih.gov These modified oligonucleotides are indispensable for research into the structural and biological consequences of DNA damage. vanderbilt.edu
A common strategy involves incorporating an O6-protected 2-fluoroinosine (B13832017) derivative into an oligonucleotide using standard phosphoramidite chemistry. vanderbilt.edu This activated precursor readily reacts with amine-containing molecules to introduce complex, bulky structures. vanderbilt.edu This method has been successfully used to generate oligonucleotides containing stereochemically defined adducts of endogenous genotoxins like trans-4-Hydroxynonenal (4-HNE), a product of lipid peroxidation. vanderbilt.edu The resulting modified oligonucleotides are essential for detailed studies on mutagenesis, DNA repair mechanisms, and the high-resolution structure of damaged DNA. vanderbilt.edu
Similarly, this approach has been used to synthesize oligonucleotides with malondialdehyde (MDA) adducts, such as M1dG, which are implicated in oxidative stress-related DNA damage. nih.gov Furthermore, the reactivity of 2-fluoro-2'-deoxyinosine has been harnessed to create interstrand cross-links (ICLs) in DNA duplexes. In one approach, an oligonucleotide containing 2-fluoro-2'-deoxyinosine is hybridized with a complementary strand containing a reactive N2-substituted deoxyguanosine; the subsequent reaction between the two forms a stable ICL, yielding a duplex with a significantly increased melting temperature (Tm) of over 25 °C compared to control sequences. acs.org
| Bulky Adduct Type | Precursor in Oligonucleotide | Reaction Principle | Research Application | Reference |
|---|---|---|---|---|
| trans-4-Hydroxynonenal (4-HNE) adducts | O6-protected 2-fluoroinosine | Nucleophilic substitution with amino alcohols | Mutagenesis, DNA repair, and structural studies of endogenous DNA damage | vanderbilt.edu |
| Malondialdehyde (MDA) adducts (M1dG) | O6-activated 2-fluorohypoxanthine | Post-synthetic reaction with an amine surrogate | Thermal melting and interstrand cross-linking studies | nih.gov |
| Reduced Acetaldehyde Interstrand Cross-Link (ICL) | 2-fluoro-2'-deoxyinosine | Reaction with a complementary strand containing N2-(aminobutyl)-deoxyguanosine | Creation of stable, cross-linked DNA duplexes for structural analysis | acs.org |
Use in Investigating Single-Base Mismatches in Duplex DNA
While 2-fluoro-hypoxanthine is often used as a reactive precursor, its modified base-pairing properties also make it a valuable tool for investigating the thermodynamics and structure of DNA containing single-base mismatches. The utility of its parent base, hypoxanthine (found as the nucleoside inosine), is well-established in this area. Inosine (B1671953) is considered a "universal base" because it can form hydrogen bonds with all four canonical bases (A, C, G, and T). glenresearch.comnih.gov The stability of these pairings varies, with the order generally being I-C > I-A > I-T ≈ I-G. glenresearch.com This property allows inosine to be used in probes and primers to accommodate sequence ambiguity at a specific site. glenresearch.com
The introduction of a highly electronegative fluorine atom at the C2 position of hypoxanthine alters the electronic distribution of the purine ring system. tandfonline.com This modification is intended to "improve the base-pairing properties of hypoxanthine with natural bases". tandfonline.com The fluorine atom influences the hydrogen-bonding capabilities and stacking interactions of the base, thereby modulating the stability of the duplexes it forms. nih.gov
The significant impact of this substitution is highlighted by the large increase in thermal stability observed in duplexes containing 2-fluoro-2'-deoxyinosine. acs.org This modulation of stability makes the 2-fluoro-hypoxanthine analog an effective probe for systematically studying the energetic and structural effects of single-base mismatches. By incorporating it opposite each of the natural bases, researchers can quantify how the fluorine substitution affects the thermodynamics of both matched and mismatched pairs compared to the parent inosine, providing deeper insight into the forces that govern DNA duplex stability and recognition.
| Base Analogue | Pairing Partner | Relative Duplex Stability (Tm) | Comment | Reference |
|---|---|---|---|---|
| Inosine (I) | Cytosine (C) | Highest | Forms a stable wobble base pair. | glenresearch.com |
| Inosine (I) | Adenine (B156593) (A) | High | Forms a stable I-A pair. | glenresearch.com |
| Inosine (I) | Thymine (T) / Uracil (U) | Moderate | Forms stable pairs. | glenresearch.comnih.gov |
| Inosine (I) | Guanine (G) | Moderate | Forms an unusual I(syn)-G(anti) pair. | glenresearch.com |
| 2-Fluoro-2'-deoxyinosine | Complementary Strand | Significantly Increased | The 2-fluoro substitution dramatically increases overall duplex stability. | acs.org |
Research on Dna Damage, Repair Pathways, and Checkpoint Signaling
Engineering Site-Specific DNA Lesions for Mechanistic Investigations
The creation of DNA molecules containing a single, defined lesion at a specific location is crucial for studying the cellular machinery that recognizes and repairs damaged DNA. This approach avoids the complexity of interpreting results from agents that induce a wide spectrum of DNA damage.
Synthesis of Defined DNA Interstrand Crosslinks (ICLs) Utilizing 2-Fluorohypoxanthine
Researchers have developed methods to synthesize DNA interstrand crosslinks (ICLs) at predetermined sites using 2-fluorohypoxanthine as a key reagent. nih.gov ICLs are highly toxic lesions that covalently link the two strands of the DNA double helix, posing a significant block to essential cellular processes like replication and transcription. nih.gov
The synthesis process often involves the incorporation of a 2-fluoro-inosine phosphoramidite (B1245037), a derivative of 2-fluorohypoxanthine, into oligonucleotides using standard solid-phase DNA synthesis. nih.gov This modified nucleoside serves as a reactive handle. A post-synthetic substitution reaction can then be performed. For instance, incubation with specific bifunctional linkers can create a covalent bridge between the two DNA strands. nih.gov One established method involves connecting two guanines on opposing strands within a specific sequence context, such as a GpC sequence, which is a known target for chemotherapeutic agents like cisplatin. nih.gov The resulting synthetic ICL can be designed to mimic the helical distortion caused by clinically relevant crosslinking agents. nih.gov
Following the synthesis and purification of the crosslinked oligonucleotides, they can be ligated into a plasmid vector. This allows for the study of the lesion in a more biologically relevant context, such as a circular plasmid that can be replicated in cell-free extracts. nih.gov
Mimicry of Chemotherapeutic Agent-Induced DNA Damage for Research Models
The site-specifically synthesized ICLs serve as powerful research models to mimic the DNA damage induced by various chemotherapeutic agents. nih.gov Many successful anticancer drugs, including cisplatin, mitomycin C, and nitrogen mustards, function by creating ICLs, which ultimately lead to cancer cell death. nih.govfrontiersin.org However, these drugs also generate other types of DNA lesions, complicating the study of the specific cellular response to ICLs. nih.gov
By using 2-fluorohypoxanthine to generate plasmids containing a single, defined ICL, researchers can isolate and study the cellular response to this specific type of damage. nih.gov This approach allows for the investigation of the Fanconi anemia (FA) pathway, a critical DNA repair pathway for ICLs, without the confounding effects of other DNA lesions. nih.gov These models have been instrumental in demonstrating that the FA pathway acts upstream of key checkpoint signaling proteins like RPA, ATR, and Chk1 in response to an ICL. nih.gov
Analysis of Cellular Responses to DNA Damage
Once a site-specific lesion is successfully incorporated into a DNA molecule, it can be used as a probe to analyze the complex cellular responses to DNA damage, including the activation of cell cycle checkpoints and the recruitment of DNA repair machinery.
Replication Checkpoint Activation Studies
The presence of a DNA lesion like an ICL can stall the DNA replication machinery, triggering a cascade of signaling events known as the replication checkpoint. This checkpoint serves to halt cell cycle progression, stabilize the stalled replication fork, and coordinate DNA repair. mdpi.com
Using plasmids containing a single ICL generated from 2-fluorohypoxanthine, studies in cell-free systems, such as extracts from Xenopus eggs, have shown that a single ICL is sufficient to activate a robust replication checkpoint. nih.gov This activation is characterized by the phosphorylation of the checkpoint kinase Chk1, a key downstream effector of the ATR kinase. nih.govmdpi.com
Interestingly, these studies have revealed that the ICL-induced checkpoint is mechanistically distinct from checkpoints triggered by other types of DNA damage, such as UV-induced lesions. While both converge on the ATR-Chk1 signaling axis, the ICL checkpoint is critically dependent on the Fanconi anemia (FA) pathway for its activation. nih.gov Depletion of FA pathway components, such as FANCD2, almost completely abolishes the ICL-induced phosphorylation of Chk1. nih.gov This demonstrates that the FA pathway is essential for generating the signal that activates the replication checkpoint in response to an ICL. nih.gov
| Checkpoint Component | Role in ICL-Induced Checkpoint | Key Findings |
| ATR | Central kinase | Required for signaling from both ICL and UV lesions. nih.gov |
| Chk1 | Effector kinase | Phosphorylated in response to a single ICL, indicating checkpoint activation. nih.gov |
| Fanconi Anemia (FA) Pathway | Upstream signaling | Essential for ICL-induced Chk1 phosphorylation; acts upstream of RPA-ATR-Chk1. nih.gov |
| RPA | ssDNA binding protein | Binds to ssDNA generated at stalled forks, contributing to ATR activation. nih.govmdpi.com |
Investigating DNA Repair Processes and Fidelity in Model Systems
The use of defined lesions is invaluable for dissecting the mechanisms of DNA repair and determining the accuracy, or fidelity, of these processes. The repair of ICLs is a complex process involving multiple pathways, including nucleotide excision repair (NER), homologous recombination (HR), and translesion synthesis (TLS). frontiersin.orgnih.gov
Studies using site-specific ICLs have shown that repair in cell-free extracts involves extensive DNA synthesis, which is largely error-free. nih.gov This high-fidelity repair is crucial to prevent mutations that could lead to cancer or other genetic diseases. nih.gov The process often involves incisions on either side of the crosslink on one strand, "unhooking" the lesion, followed by the action of specialized TLS polymerases to fill the resulting gap. The remaining adduct on the opposite strand can then be removed by NER. frontiersin.org
The ability to create specific lesions has also been crucial in identifying the specific DNA polymerases involved. For instance, research suggests that DNA polymerase ζ (Pol ζ) is required for the extension of the nascent DNA strand during the bypass of an ICL. hubrecht.eu The fidelity of repair can be assessed by sequencing the repaired plasmid, which reveals whether the correct DNA sequence was restored or if errors were introduced during the repair process. While endogenous double-strand breaks are generally repaired with high fidelity, errors can occur and contribute to oncogenesis. nih.gov
Characterization of Lesion-Induced Weak Structural Changes in DNA Duplexes
The presence of a DNA lesion can induce subtle changes in the structure of the DNA double helix. These structural perturbations, even if minor, can be critical for the recognition of the damage by repair proteins. 2-Fluorohypoxanthine has been utilized in a novel approach to study these weak structural changes. nih.gov
In this method, the 2-fluorohypoxanthine incorporated into an oligonucleotide is post-synthetically modified by substituting the fluorine atom with a nitroxide spin label, such as 2-amino-TEMPO. nih.gov This creates a spin-labeled guanine (B1146940) analogue within the DNA strand. By incorporating two such spin labels at known positions, the distance between them can be precisely measured using an advanced spectroscopic technique called Double Electron-Electron Resonance (DEER). nih.gov
By placing these spin probes on either side of a DNA lesion (such as a nick, a gap, or a modified base), researchers can measure how the lesion affects the distance and flexibility between the two probes. nih.gov This provides detailed information on the structural distortion induced by the lesion. For example, lesions like an 8-oxo-guanine, a nick, or a gap were found to only mildly affect the DNA structure, causing a slight increase in the distance between probes and a broader distance distribution. nih.gov In contrast, abasic site analogues induced more significant structural changes, resulting in a shortened and more varied distance distribution. nih.gov These findings provide insights into how different types of DNA damage are recognized by the cellular repair machinery, as the degree of helical distortion is a key recognition signal for many repair pathways, including nucleotide excision repair. acs.orgresearchgate.net
| Lesion Type | Effect on DNA Structure (as measured by DEER) |
| Undamaged DNA | Reference distance and flexibility. nih.gov |
| Nick, Gap, Bulge, 8-oxoG | Mildly affected flexibility, slightly increased inter-probe distance. nih.gov |
| Abasic Site Analogues | Significantly shortened inter-probe distance, large and asymmetric distance distribution. nih.gov |
Biocatalysis, Enzymatic Interactions, and Metabolic Research of 2 Fluorohypoxanthine and Its Derivatives
Substrate and Inhibitor Interactions with Purine (B94841) Nucleoside Phosphorylase (PNP)
Purine nucleoside phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to their corresponding purine bases and ribose-1-phosphate. nih.govmdpi.com The interaction of modified purine bases like 2-fluorohypoxanthine with PNP is of significant interest for the synthesis of novel nucleoside analogues and for understanding potential therapeutic interventions. nih.govjci.org PNP's function is vital for the clearance of certain nucleoside drugs, and its inhibition can alter their systemic exposure. nih.govnih.gov
The enzymatic synthesis of 2-fluorocordycepin and related analogues can be achieved through a transglycosylation reaction catalyzed by purine nucleoside phosphorylase. In this biocatalytic approach, 2-fluorohypoxanthine can act as the acceptor base. The process involves the transfer of the deoxyribose moiety from a donor nucleoside to 2-fluorohypoxanthine. This enzymatic method is a key step in producing fluorinated cordycepin (B1669437) analogues, which are studied for their biological activities. The efficiency of this synthesis is dependent on the substrate specificity of the PNP enzyme used and the reaction conditions.
2-Fluorohypoxanthine can be enzymatically converted into various metabolites. When it acts as a substrate for purine nucleoside phosphorylase, it can be glycosylated to form 2-fluoro-2'-deoxyinosine in the presence of a suitable sugar phosphate (B84403) donor. This reaction is a fundamental step in the purine salvage pathway.
Table 1: Comparative Enzyme Interaction and Stability Data
| Compound | Enzyme Interaction | Kinetic Parameter | Half-life (t½) in mice |
|---|---|---|---|
| Hypoxanthine (B114508) | Xanthine (B1682287) Oxidase (Substrate) | Kₘ = 4.7 µM | 0.8 hours |
| 2-Fluorohypoxanthine | Xanthine Oxidase (Inhibitor) | Kᵢ = 2.3 µM | 3.2 hours |
Data sourced from publicly available research. vulcanchem.com
Influence on 2-Fluorocordycepin Synthesis
Exploration of Enzymatic Transformations and Pathway Perturbations
The presence of 2-fluorohypoxanthine can perturb the natural purine metabolic pathway. By acting as a substrate or inhibitor for key enzymes, it can alter the concentrations of endogenous purines. nih.gov Its inhibition of xanthine oxidase, for example, can lead to an accumulation of hypoxanthine, which in turn can affect the equilibrium of reactions catalyzed by PNP. nih.gov
Research into Metabolic Fate of Fluorinated Nucleoside Analogues
The metabolic fate of nucleoside analogues is a critical aspect of their development as therapeutic agents. The introduction of fluorine is a common strategy to enhance metabolic stability against enzymatic degradation. mdpi.commdpi.com For instance, a fluorine atom at the 2'-position of the sugar moiety can confer resistance to cleavage by purine nucleoside phosphorylase and to acid hydrolysis. mdpi.com
However, the metabolic pathway is complex. While some fluorinated analogues show increased stability, others may undergo different metabolic conversions. For example, some 2'-methyl adenosine (B11128) analogues have been observed to have a high rate of deamination and glycosidic bond cleavage by purine nucleoside pyrophosphorylase. nih.gov The biotransformation of these compounds typically occurs in the liver and involves Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions to facilitate excretion. nih.gov Understanding the complete metabolic profile, including uptake, distribution, and excretion, is essential for the development of effective and safe fluorinated nucleoside drugs. mdpi.comnih.gov
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 2-Fluorohypoxanthine |
| Hypoxanthine |
| 2-Fluorocordycepin |
| Ribose-1-phosphate |
| 2-Fluoro-2'-deoxyinosine |
| 2'-methyl adenosine |
| Xanthine |
Development and Research of Therapeutically Relevant Nucleoside Analogues
Design and Synthesis of Anti-HIV Agents Derived from 2-Fluorohypoxanthine Nucleosides
The quest for effective antiretroviral therapies has driven extensive research into nucleoside analogues that can inhibit the replication of the human immunodeficiency virus (HIV). The introduction of a fluorine atom at the 2'-position of the sugar ring in purine (B94841) and pyrimidine (B1678525) nucleosides has proven to be a particularly fruitful strategy, leading to compounds with enhanced stability and potent anti-HIV activity. nih.govnih.gov
Structure-Function Relationship Studies of 2'-Fluoro-2',3'-dideoxynucleosides
The relationship between the structure of 2'-fluoro-2',3'-dideoxynucleosides and their anti-HIV-1 activity has been a subject of intense investigation. capes.gov.br A key aspect of this research involves modifying the nucleobase and observing the resultant changes in antiviral potency. For instance, in a series of 2'-fluoro-2',3'-unsaturated d-nucleosides, derivatives with various purine and pyrimidine bases were synthesized and evaluated for their ability to inhibit HIV-1 in human peripheral blood mononuclear cells. capes.gov.br
Among the synthesized compounds, several demonstrated significant anti-HIV activity. capes.gov.br Notably, the adenine (B156593) and inosine (B1671953) derivatives exhibited potent inhibition. capes.gov.br The strategic placement of the fluorine atom at the 2'-position of the sugar moiety was found to confer increased stability to the glycosidic bond, which links the sugar to the nucleobase. nih.govnih.gov This enhanced stability is crucial as it prevents the premature degradation of the drug under the acidic conditions of the stomach, a major hurdle for the oral administration of many dideoxynucleoside drugs. nih.gov
Specifically, 2'-fluoro-2',3'-dideoxyarabinosylcytosine (2'-F-dd-ara-C) and its 5-fluoro analogue were found to be active against HIV, with the latter providing complete protection against the virus's cytopathic effects in cell lines. nih.gov These findings underscore the importance of the 2'-fluoro substitution in developing acid-stable and potent anti-HIV agents. nih.govnih.gov
| Compound | Anti-HIV Activity (EC50 in µM) |
| 2-amino-6-chloropurine derivative | 4.3 |
| Adenine derivative | 0.44 |
| Inosine derivative | 1.0 |
| Guanine (B1146940) derivative | 2.6 |
| 2,6-diaminopurine derivative | 3.0 |
| 5-fluorocytosine derivative | 0.82 |
Table 1: Anti-HIV-1 activity of various 2'-fluoro-2',3'-unsaturated d-nucleosides in human peripheral blood mononuclear cells. capes.gov.br
Analysis of Conformational Preferences and Their Biological Implications
The three-dimensional shape, or conformation, of a nucleoside analogue plays a critical role in its ability to interact with viral enzymes like reverse transcriptase. The introduction of a fluorine atom at the 2' position significantly influences the conformational preferences of the sugar ring. nih.govoup.com X-ray crystallography studies of 9-(2,3-dideoxy-2-fluoro-β-D-threo-pentofuranosyl)adenine (2'-F-dd-araA) and 9-(2,3-dideoxy-2-fluoro-β-D-threo-pentofuranosyl)hypoxanthine (2'-F-dd-araI) have revealed that these molecules can adopt different sugar pucker conformations, namely C2'-endo and C3'-endo. nih.gov
The sugar in 2'-F-dd-araA was found to have a C2'-endo pucker, while 2'-F-dd-araI exhibited a mixture of both C2'-endo and C3'-endo conformations. nih.gov This conformational flexibility is significant because the preferred conformation of a nucleoside analogue can impact its binding to the active site of HIV reverse transcriptase and, consequently, its inhibitory activity. calstate.edu The ability to exist in multiple low-energy conformations may allow these fluorinated nucleosides to adapt to the enzyme's binding pocket, contributing to their antiviral efficacy. nih.gov
Exploration of Compounds with Potential Anti-Cancer Activity
The same chemical modifications that confer antiviral properties can also lead to potent anti-cancer agents. Fluorinated nucleosides, including those derived from 2-fluorohypoxanthine, have been explored for their ability to kill cancer cells, often by interfering with DNA and RNA synthesis. ontosight.ai
Research into Toxicity Mechanisms of Metabolites (e.g., 2-fluoro-ATP)
Once inside a cell, fluorinated nucleoside analogues are often metabolized into their triphosphate forms, which are the active molecules that exert a toxic effect. capes.gov.brtandfonline.com In the context of cancer therapy, understanding the mechanism of this toxicity is crucial. Studies on 9-β-D-arabinofuranosyl-2-fluoroadenine monophosphate (F-araAMP), a related compound, have shed light on this process. capes.gov.brtandfonline.comtandfonline.com
| Metabolite | Accumulation in P388 Leukemia Cells (µM) |
| F-araATP | ~1000 (at both non-toxic and toxic doses) |
| 2-Fluoro-ATP | 156 ± 39 (at non-toxic dose) |
| 2-Fluoro-ATP | 447 ± 79 (at toxic dose) |
Table 2: Accumulation of toxic metabolites in P388 leukemia cells after administration of F-araAMP. capes.gov.brtandfonline.com
Investigations into Enzyme-Mediated Activation for Selective Activity in Research Models
A promising strategy in cancer therapy is to selectively activate a prodrug within the tumor, thereby minimizing damage to healthy tissues. This approach, known as gene-directed enzyme prodrug therapy (GDEPT), has been explored using fluorinated nucleosides. nih.gov One such strategy involves expressing a non-human enzyme, such as Escherichia coli purine nucleoside phosphorylase (PNP), specifically in cancer cells. nih.govresearchgate.net
E. coli PNP can efficiently cleave the glycosidic bond of certain fluorinated nucleosides, like 2-fluoro-2'-deoxyadenosine (F-dAdo), to release the toxic base, 2-fluoroadenine (B1664080). nih.govresearchgate.net Human PNP, in contrast, is much less effective at this conversion. nih.gov This difference in enzyme activity forms the basis for selective tumor cell killing. When F-dAdo is administered systemically, it is only activated to its toxic form in the tumor cells that have been engineered to express E. coli PNP. researchgate.net This localized activation leads to potent antitumor activity, as has been demonstrated in glioma models. researchgate.net This enzyme-mediated activation holds significant promise for developing more targeted and less toxic cancer therapies. mdpi.comnih.govnih.govcore.ac.uk
Advanced Spectroscopic and Structural Characterization Techniques in Research
X-ray Crystallography for High-Resolution Structural Elucidation
X-ray crystallography is a cornerstone technique for determining the precise three-dimensional atomic structure of crystalline materials, including complex biological macromolecules like proteins and nucleic acids. anton-paar.comlibretexts.org By directing X-rays at a high-quality single crystal, scientists can analyze the resulting diffraction pattern to build an atomic-resolution model of the molecule. anton-paar.comlibretexts.org This method is crucial for understanding the structure-function relationships of novel therapeutic agents.
Determination of Three-Dimensional Structures of 2-Fluorohypoxanthine-Derived Nucleosides
In the context of drug discovery, X-ray crystallography provides detailed analysis of protein-ligand complexes, allowing researchers to study specific interactions at the atomic level. springernature.com For nucleosides derived from 2-fluorohypoxanthine, this technique reveals the exact spatial arrangement of atoms, bond lengths, and bond angles. This information is vital for designing molecules that can effectively bind to target enzymes or nucleic acid structures. The process involves co-crystallizing the 2-fluorohypoxanthine-derived nucleoside with its target protein, such as an enzyme, to understand the binding mode. nih.gov
Analysis of Sugar Pucker Conformations and Glycosyl Torsion Angles
Sugar Pucker: The five-membered furanose ring is not planar and exists in a "puckered" conformation to minimize steric strain. bbk.ac.uk The two most common conformations are C2'-endo (typical for B-form DNA) and C3'-endo (typical for A-form RNA). nakb.orgglenresearch.com The presence of an electronegative fluorine atom at the 2' position significantly influences this preference. nih.gov For instance, 2'-deoxy-2'-fluoroarabinofuranosyl nucleosides (ara-F) favor a C2'-endo or a similar O4'-endo pucker, promoting a DNA-like B-form helix. glenresearch.comnih.gov In contrast, 2'-deoxy-2'-fluororibofuranosyl nucleosides favor the C3'-endo pucker, which is more RNA-like. nih.gov
Glycosyl Torsion Angle (χ): This angle describes the rotation around the N-glycosidic bond connecting the purine (B94841) base to the sugar. nakb.org It defines whether the base is in a syn or anti conformation. bbk.ac.ukleibniz-fli.de The anti conformation is predominant in standard Watson-Crick double helices, while the syn conformation can occur in specific structures like Z-DNA. bbk.ac.ukleibniz-fli.de The intensity of Nuclear Overhauser Effect (NOE) signals between the base's H8 proton and the sugar's H1' proton can indicate the glycosyl bond conformation, with a strong NOE suggesting a syn conformation. nih.gov
Table 1: Key Structural Parameters of Nucleosides Determined by X-ray Crystallography
| Parameter | Description | Common Conformations | Significance |
|---|---|---|---|
| Sugar Pucker | The out-of-plane conformation of the furanose ring. bbk.ac.uk | C2'-endo (South), C3'-endo (North) nih.gov | Determines overall helix geometry (A-form vs. B-form). glenresearch.com |
| Glycosyl Angle (χ) | Rotation around the N-C1' bond linking the base and sugar. nakb.org | anti, syn leibniz-fli.de | Affects base pairing and recognition by enzymes. nih.gov |
| Backbone Torsions | Angles describing the conformation of the sugar-phosphate backbone (α, β, γ, δ, ε, ζ). nakb.org | BI, BII | Defines the path of the nucleic acid backbone. leibniz-fli.de |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Dynamic Studies
While X-ray crystallography provides a static, solid-state picture, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution, which often better represents the physiological environment. chemrxiv.org Fluorine-19 (¹⁹F) NMR is particularly advantageous for studying fluorinated compounds like 2-fluorohypoxanthine derivatives due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which provides high-resolution spectra without background signals. nih.gov
Application of 1H NOESY Experiments for Distance Restraints
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is a key NMR experiment for determining spatial proximity between protons. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between two protons, providing crucial distance restraints for structure calculation. nih.govresearchgate.net These experiments are instrumental in defining the conformation of 2-fluorohypoxanthine nucleosides in solution. For example, a strong NOE between the H8 proton of the 2-fluorohypoxanthine base and the H1' proton of the sugar is a definitive indicator of a syn glycosyl torsion angle. nih.gov By collecting NOESY data at various mixing times, a set of distance restraints can be generated to build a high-resolution 3D model of the molecule in solution. nih.gov
Table 2: Representative ¹H NOE Correlations for Conformational Analysis of a 2-Fluorohypoxanthine Nucleoside
| Proton Pair | Observed NOE Intensity | Inferred Distance | Structural Implication |
|---|---|---|---|
| Base H8 ↔ Sugar H1' | Strong | Short (~2.5 Å) | syn conformation around glycosidic bond. |
| Base H8 ↔ Sugar H2' | Weak | Medium (~3.5 Å) | anti conformation around glycosidic bond. |
| Sugar H1' ↔ Sugar H4' | Medium | Medium (~3.0 Å) | Consistent with standard sugar pucker geometry. |
| Sugar H2' ↔ Sugar H2'' | Strong | Short (~1.8 Å) | Proves geminal proton assignment. |
Use of Paramagnetic Chemical Probes in NMR Studies
Paramagnetic chemical probes, such as metal ions or stable nitroxide radicals, can be attached to macromolecules to generate long-range structural information in NMR experiments. researchgate.netacs.org The unpaired electrons of the paramagnetic center induce significant effects on nearby nuclear spins, including changes in chemical shift (pseudocontact shifts, PCS) and increased relaxation rates (paramagnetic relaxation enhancement, PRE), which can be detected over distances up to 100 Å. acs.org Derivatives of 2-fluorohypoxanthine have been utilized in the creation of such probes. researchgate.net These probes can be attached to proteins or nucleic acids, and the resulting paramagnetic effects provide valuable long-range distance and orientational restraints for determining the structure of complex biological systems. chemrxiv.organu.edu.audoi.org
Mass Spectrometry Techniques for Characterization of Modified Oligonucleotides and Metabolites
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, making it indispensable for the characterization and quantification of molecules in complex mixtures. thermofisher.comnih.gov It is widely used in the analysis of synthetic oligonucleotides and the study of their metabolites. nih.gov
Ion-pair reversed-phase liquid chromatography coupled with mass spectrometry (IP-RP-LC-MS) is a popular method for analyzing oligonucleotides. nih.govthermofisher.com This technique allows for the confirmation of the intact mass of synthetic oligonucleotides containing 2-fluorohypoxanthine, as well as the identification of synthesis-related impurities like deletion sequences ("shortmers") or addition sequences ("longmers"). thermofisher.com
Tandem mass spectrometry (MS/MS or MS²) goes a step further by fragmenting selected ions to gain structural information. thermofisher.com This is crucial for confirming the base sequence of a modified oligonucleotide and localizing the exact position of the 2-fluorohypoxanthine modification. nih.govthermofisher.com Furthermore, LC-MS methods are essential for metabolic studies, enabling the tracking and quantification of a parent drug and its metabolites in biological samples like plasma or tissue extracts. plos.orgyoutube.com This is particularly relevant for 2-fluorohypoxanthine-containing compounds, where understanding their metabolic fate is key to evaluating their therapeutic potential. scispace.com
Table 3: Applications of Mass Spectrometry in 2-Fluorohypoxanthine Research
| MS Technique | Application | Information Obtained | Reference |
|---|---|---|---|
| LC-MS (Full Scan / MS1) | Intact mass analysis of modified oligonucleotides and metabolites. | Molecular weight confirmation, purity assessment, relative quantification. | nih.govthermofisher.com |
| Tandem MS (MS/MS) | Structural elucidation and sequencing. | Confirmation of nucleotide sequence, localization of modifications, identification of impurities. | nih.govthermofisher.com |
| High-Resolution MS (HRAM) | Accurate mass measurement. | High-confidence elemental composition determination for unknown metabolite identification. | thermofisher.com |
| LC-MS/MS | Quantitative metabolomics. | Absolute or relative quantification of parent compound and metabolites in biological matrices. | nih.govplos.org |
Future Directions and Emerging Research Avenues for 2 Fluorohypoxanthine
Novel Synthetic Strategies for Complex 2-Fluorohypoxanthine-Containing Biomolecules
The incorporation of 2-Fluorohypoxanthine into larger biomolecules like oligonucleotides and nucleoside analogs is a key area of ongoing research. Future work will likely focus on developing more efficient and versatile synthetic strategies to create complex biomolecules containing this modified purine (B94841).
A significant area of development is the use of 2-fluoro-2'-deoxyinosine phosphoramidite (B1245037) as a versatile building block. This approach allows for the site-specific incorporation of 2-fluorohypoxanthine into synthetic DNA strands. researchgate.net A key advantage of this method is the ability to perform post-synthetic modifications. For instance, oligonucleotides containing O6-[(2-trimethylsilyl)ethyl]-2-fluorohypoxanthine can be synthesized and then reacted with various amines to create a diverse library of N2-substituted guanine (B1146940) analogs. acs.orgnih.gov This strategy offers a powerful tool for creating DNA with tailored properties for various applications, including the study of DNA-protein interactions and the development of therapeutic oligonucleotides.
Enzymatic synthesis is another promising frontier. Multi-enzyme cascade reactions are being explored for the synthesis of modified nucleosides. nih.govmdpi.com These one-pot reactions can offer high stereo- and regioselectivity under mild conditions, providing a more sustainable and efficient alternative to traditional chemical synthesis. mdpi.com For example, nucleoside phosphorylases, co-expressed in E. coli, have been successfully used to synthesize various nucleoside derivatives and could potentially be adapted for the production of 2-Fluorohypoxanthine-containing nucleosides. nih.gov The development of novel reagents that are more stable in aqueous conditions could further streamline the synthesis of complex biomolecules, reducing the need for protective groups and improving reproducibility. biotechniques.com
Future research will likely focus on optimizing these enzymatic cascades and exploring new enzymes to broaden the scope of accessible 2-Fluorohypoxanthine-containing biomolecules. The integration of chemical and enzymatic methods could also lead to hybrid strategies that combine the strengths of both approaches.
Expanding Applications in Synthetic Biology and Biotechnology Research
The unique characteristics of 2-Fluorohypoxanthine make it a valuable tool for the burgeoning fields of synthetic biology and biotechnology. stanford.edunih.gov These disciplines focus on the design and construction of new biological parts, devices, and systems, and the re-design of existing, natural biological systems for useful purposes. stanford.eduresearchgate.net
One of the key potential applications of 2-Fluorohypoxanthine is in the expansion of the genetic alphabet. By serving as a synthetic nucleobase, it could be incorporated into DNA and RNA to create novel genetic systems with expanded functionalities. This could lead to the development of organisms with new capabilities, such as the production of novel proteins or the ability to thrive in extreme environments.
Furthermore, 2-Fluorohypoxanthine can be used as a probe to study cellular processes. biosynth.com Its structural similarity to natural purines allows it to be incorporated into metabolic pathways, while the fluorine atom provides a unique spectroscopic handle for detection and analysis. This can provide valuable insights into nucleotide metabolism and its role in various diseases.
The development of robust molecular genetic systems is crucial for advancing synthetic biology. nih.gov The ability to precisely manipulate gene expression and trace cell lineages is essential for understanding and engineering complex biological systems. nih.gov 2-Fluorohypoxanthine-containing oligonucleotides could be used to develop new tools for these purposes, such as novel gene regulation systems or lineage tracing markers. The future of synthetic biology holds promise for revolutionary applications in medicine, manufacturing, and environmental remediation, and 2-Fluorohypoxanthine is poised to play a significant role in these advancements. hudsonlabautomation.com
Integration with Advanced Computational Modeling for Predictive Research
Computational modeling is becoming an indispensable tool in modern chemical and biological research. mdpi.com In the context of 2-Fluorohypoxanthine, advanced computational methods can provide valuable predictive insights into its behavior and interactions, guiding experimental design and accelerating the discovery process. d-nb.info
Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of 2-Fluorohypoxanthine-containing biomolecules, such as DNA and RNA. oup.complos.orgrsc.org These simulations can reveal how the presence of the fluorinated purine affects the structure, stability, and flexibility of these macromolecules. oup.com For example, MD simulations can predict how the substitution of guanine with 2-Fluorohypoxanthine alters the local and global conformation of a DNA duplex. core.ac.ukoup.com This information is crucial for understanding the biological consequences of such modifications and for designing novel biomolecules with specific structural properties.
Quantum mechanical (QM) calculations can be used to investigate the electronic properties of 2-Fluorohypoxanthine and its interactions with other molecules at a fundamental level. These calculations can provide insights into its reactivity, spectroscopic properties, and the nature of its non-covalent interactions. For instance, QM methods can be used to predict the impact of the fluorine atom on the hydrogen bonding capabilities of the purine base, which is essential for its incorporation into DNA and its recognition by enzymes.
The integration of computational modeling with experimental data is a powerful approach for validating and refining predictive models. nih.gov By combining the results of MD simulations, QM calculations, and experimental techniques such as NMR spectroscopy and X-ray crystallography, researchers can obtain a comprehensive understanding of the structure-function relationships of 2-Fluorohypoxanthine-containing systems. This integrated approach will be instrumental in guiding the rational design of novel biomolecules and probes for a wide range of applications.
Exploration in New Biological Probing and Imaging Modalities
The fluorine atom in 2-Fluorohypoxanthine provides a unique handle for developing novel probes for biological imaging and detection. biosynth.com The development of fluorescent probes is a rapidly growing field, with applications ranging from basic cell biology to clinical diagnostics. mdpi.comrsc.org
One exciting avenue of research is the development of fluorescent probes based on 2-Fluorohypoxanthine. While hypoxanthine (B114508) itself is not fluorescent, the introduction of a fluorine atom can alter its electronic properties and potentially lead to the development of novel fluorophores. sciopen.comresearchgate.netresearchgate.net These probes could be designed to be sensitive to specific analytes or cellular environments, enabling the real-time visualization of biological processes.
Another promising application is in the field of Positron Emission Tomography (PET) imaging. researchgate.net PET is a powerful non-invasive imaging technique that is widely used in clinical oncology and neuroscience. nih.gov By labeling 2-Fluorohypoxanthine with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), it can be used as a PET tracer to study purine metabolism in vivo. pnas.org This could have significant implications for the diagnosis and monitoring of diseases characterized by altered purine metabolism, such as cancer and certain neurological disorders. The development of ¹⁸F-labeled purine analogs is an active area of research, with several promising candidates already under investigation. acs.orgbohrium.com
Furthermore, 2-Fluorohypoxanthine can be incorporated into paramagnetic probes for use in Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy. anu.edu.aunih.govacs.org These techniques can provide detailed structural and dynamic information about biomolecules and their interactions. By attaching a paramagnetic tag to a 2-Fluorohypoxanthine-containing biomolecule, researchers can gain valuable insights into its structure, dynamics, and interactions with other molecules. nih.gov
The exploration of these new probing and imaging modalities will undoubtedly expand the utility of 2-Fluorohypoxanthine as a versatile tool for biomedical research.
Q & A
Q. How to integrate hypoxanthine data from disparate studies into a unified model?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
